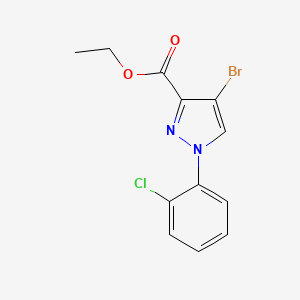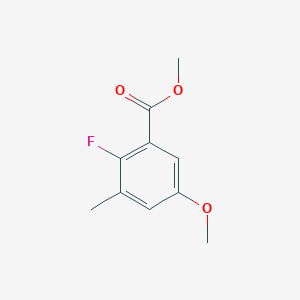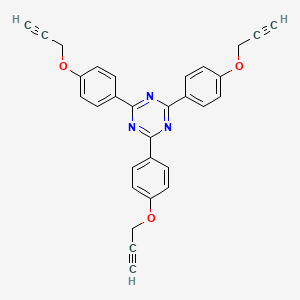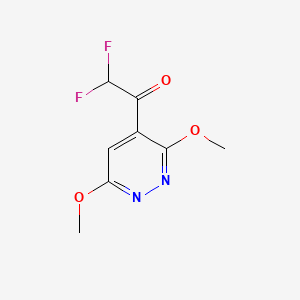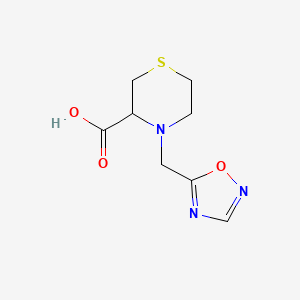
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a thiomorpholine ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of activating agents such as carbonyldiimidazole (CDI) or acyl chlorides . The reaction is usually carried out in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process.
化学反応の分析
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its use in explosives and propellants.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is unique due to its combination of the 1,2,4-oxadiazole ring with a thiomorpholine ring and a carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in other oxadiazole isomers .
特性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
4-(1,2,4-oxadiazol-5-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-8(13)6-4-15-2-1-11(6)3-7-9-5-10-14-7/h5-6H,1-4H2,(H,12,13) |
InChIキー |
SATICYHFXKZWQT-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1CC2=NC=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


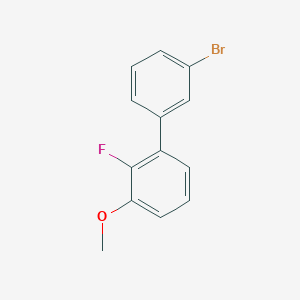
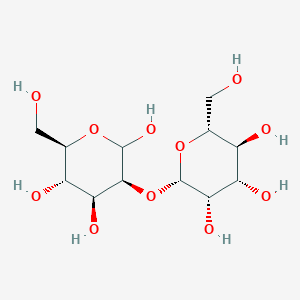

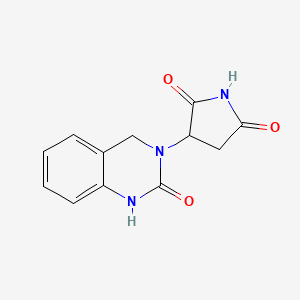

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
